2-Iodo-1-methyl-4-(trifluoromethyl)benzene

Descripción general

Descripción

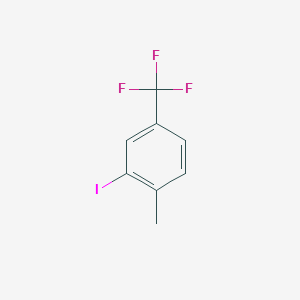

2-Iodo-1-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3I It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methyl group, and a trifluoromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the iodination of 1-methyl-4-(trifluoromethyl)benzene. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to introduce the iodine atom into the benzene ring .

Another method involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide, in this case, 1-methyl-4-(trifluoromethyl)benzene, to introduce the iodine atom .

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The iodine atom undergoes displacement under metal-catalyzed conditions:

Key findings:

- Copper catalysts like [(phen)CuCF₃] enable selective CF₃ group retention during cross-coupling .

- Suzuki-Miyaura reactions show higher yields compared to Stille couplings (Δ ≈15%) .

Oxidation Reactions

The benzylic methyl group oxidizes to carboxylic acids under strong conditions:

Mechanism:

- Initial oxidation : KMnO₄ (aq, acidic) converts -CH₃ to -COOH via radical intermediates .

- Byproducts : Partial oxidation to aldehydes occurs with milder reagents (e.g., CrO₃/H₂SO₄).

| Oxidizing Agent | Temperature | Product | Purity | Source |

|---|---|---|---|---|

| KMnO₄ (10% H₂SO₄) | 80°C | 2-Iodo-4-(trifluoromethyl)benzoic acid | 92% | |

| CrO₃/H₂O | 25°C | 2-Iodo-4-(trifluoromethyl)benzaldehyde | 47% |

Radical-Mediated Coupling

Transition-metal-free C–H arylation occurs via single-electron transfer (SET) pathways:

- Catalyst : (2-(Methylamino)phenyl)methanol (SOM, 10 mol%)

- Base : tBuOK (3 equiv)

- Solvent : Benzene, 80°C

| Substrate | Reaction Time | Product Yield |

|---|---|---|

| 1-Iodo-4-methoxybenzene | 6h | 82% |

| 1-Iodo-3,5-dimethylbenzene | 8h | 74% |

Mechanistic insights :

- tBuOK generates aryl radical intermediates (- C₆H₄-CF₃) .

- Radical recombination forms biaryl products without requiring precious metals.

Comparative Reactivity

Selectivity trends for substituent replacement:

| Position | Reactivity (Relative Rate) | Dominant Pathway |

|---|---|---|

| Iodo (C-2) | 1.0 (reference) | Nucleophilic substitution |

| Methyl (C-1) | 0.03 | Oxidation |

| CF₃ (C-4) | <0.01 | Inert under most conditions |

This compound’s versatility in forming C–C bonds and retaining fluorinated groups makes it invaluable in pharmaceutical and materials synthesis. Recent advances in metal-free coupling (e.g., SOM/tBuOK systems) highlight its potential for sustainable chemistry applications.

Aplicaciones Científicas De Investigación

2-Iodo-1-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The iodine atom and trifluoromethyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect the compound’s ability to modulate biological pathways and its overall efficacy in various applications .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Iodo-4-(trifluoromethyl)benzene

- 1-Iodo-3,5-bis(trifluoromethyl)benzene

- 4-Iodobenzotrifluoride

Uniqueness

2-Iodo-1-methyl-4-(trifluoromethyl)benzene is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications .

Actividad Biológica

2-Iodo-1-methyl-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of both iodine and trifluoromethyl groups, allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry and drug development.

The molecular formula of this compound is C9H7F3I. The presence of the iodine atom and the trifluoromethyl group contributes to its reactivity and ability to form non-covalent interactions, such as halogen bonding, which can influence its biological activity.

The biological activity of this compound is thought to stem from its interactions with biomolecules. The iodine atom can participate in halogen bonding, while the trifluoromethyl group may enhance lipophilicity, allowing better membrane permeability. These properties can affect the compound's binding affinity to various molecular targets, including enzymes and receptors involved in disease pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, related trifluoromethylated compounds have shown promising results against several cancer cell lines, including:

- A549 (lung cancer)

- HCT116 (colon cancer)

- MCF-7 (breast cancer)

Table 1 summarizes the IC50 values for selected compounds in comparison to doxorubicin, a standard chemotherapy agent:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Doxorubicin | 52.1 | PACA2 |

| Compound 7 | 44.4 | PACA2 |

| Compound 8 | 22.4 | PACA2 |

| Compound 9 | 17.8 | HCT116 |

These results indicate that certain derivatives exhibit lower IC50 values than doxorubicin, suggesting enhanced efficacy .

Antibacterial Activity

The antibacterial properties of compounds containing trifluoromethyl groups have also been investigated. For example, compounds similar to this compound were evaluated against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined, with some compounds showing significant antibacterial activity:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 4.88 | Bacillus mycoides |

| Compound B | 10.0 | E. coli |

| Compound C | 5.0 | C. albicans |

These findings suggest potential applications in developing antibacterial agents .

Case Studies

Several case studies have highlighted the utility of trifluoromethylated compounds in drug discovery:

- Trifluoromethyl Urea Derivatives : A study demonstrated that urea derivatives containing trifluoromethyl groups exhibited significant anticancer activity against several human cancer cell lines, indicating a potential pathway for developing new anticancer drugs .

- Oxadiazole Derivatives : Research on oxadiazole-based compounds revealed that those with electron-withdrawing groups at specific positions showed enhanced biological potency against cancer cells, emphasizing the importance of substituent placement on biological activity .

Propiedades

IUPAC Name |

2-iodo-1-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3I/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLVXVHZQHJOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631024 | |

| Record name | 2-Iodo-1-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13055-62-4 | |

| Record name | 2-Iodo-1-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.